molecular formula C15H10O6 B1613476 [1,1'-Biphenyl]-3,3',5-tricarboxylic acid CAS No. 863495-62-9

[1,1'-Biphenyl]-3,3',5-tricarboxylic acid

Cat. No.: B1613476
CAS No.: 863495-62-9
M. Wt: 286.24 g/mol
InChI Key: MMHLSHSAOIJBHI-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-3,3',5-tricarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of two carboxyl groups attached to a benzene ring, which is further connected to another benzene ring with a carboxyl group. This compound is known for its rigidity and ability to form metal-organic frameworks (MOFs), making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in the synthesis of coordination polymers . These polymers have unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .

Mode of Action

The compound interacts with its targets to form coordination polymers. The single-crystal X-ray analysis revealed a distorted octahedral geometry around Mn (II) in these polymers, and they form an extended hydrogen bonding and π⋯π stacking interaction-assisted network .

Biochemical Pathways

The compound’s role in the formation of coordination polymers suggests it may influence pathways related to opto-electronic properties and photocatalysis .

Pharmacokinetics

The compound’s use in the synthesis of coordination polymers suggests it may have unique chemical stability and reactivity characteristics .

Result of Action

The result of the compound’s action is the formation of coordination polymers with unique opto-electronic properties. These polymers have been used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .

Action Environment

The action of 3-(3,5-Dicarboxyphenyl)benzoic Acid is influenced by environmental factors such as temperature and light. For instance, the coordination polymers synthesized using this compound have variable thermal stability in the range of 82–194 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1'-Biphenyl]-3,3',5-tricarboxylic acid typically involves the reaction of 3,5-dicarboxybenzene with benzoic acid derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as zinc or cadmium salts. The reaction is carried out under hydrothermal conditions, which involve heating the reaction mixture at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrothermal synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[1,1'-Biphenyl]-3,3',5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1'-Biphenyl]-3,3',5-tricarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1'-Biphenyl]-3,3',5-tricarboxylic acid is unique due to its ability to form highly stable and rigid metal-organic frameworks. Its structure allows for the formation of complex three-dimensional networks, which are not easily achievable with simpler carboxylic acids. This makes it particularly valuable in applications requiring high stability and specific coordination environments .

Properties

IUPAC Name

5-(3-carboxyphenyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHLSHSAOIJBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630639
Record name [1,1'-Biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863495-62-9
Record name [1,1'-Biphenyl]-3,3',5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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